molecular formula C8H10O2 B14541882 1-Acetylbicyclo[3.1.0]hexan-2-one CAS No. 62344-27-8

1-Acetylbicyclo[3.1.0]hexan-2-one

Cat. No.: B14541882
CAS No.: 62344-27-8
M. Wt: 138.16 g/mol
InChI Key: ILDBOMWCWWFOMZ-UHFFFAOYSA-N
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Description

1-Acetylbicyclo[3.1.0]hexan-2-one is a bicyclic compound with the molecular formula C8H10O2. It is characterized by a unique structure that includes a three-membered ring fused to a six-membered ring, with an acetyl group attached to the second carbon of the six-membered ring.

Chemical Reactions Analysis

1-Acetylbicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted bicyclic compounds .

Mechanism of Action

The mechanism of action of 1-Acetylbicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the high ring strain in its bicyclic structure, which makes it prone to undergoing various chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-Acetylbicyclo[3.1.0]hexan-2-one can be compared with other bicyclic compounds such as:

Properties

CAS No.

62344-27-8

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-acetylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C8H10O2/c1-5(9)8-4-6(8)2-3-7(8)10/h6H,2-4H2,1H3

InChI Key

ILDBOMWCWWFOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC1CCC2=O

Origin of Product

United States

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